molecular formula C7H5BrIN3O B2954307 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2094638-75-0

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No. B2954307
CAS RN: 2094638-75-0
M. Wt: 353.945
InChI Key: PXICRCBTWBIKHI-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 2094638-75-0 . It has a molecular weight of 353.94 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is 1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 . This code represents the molecular structure of the compound, indicating the presence of bromine, iodine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 353.94 .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Saxena et al. (1990) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues, demonstrating potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1. This research underlines the compound's utility in developing antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).

Chemical Synthesis Improvement

Catalano et al. (2015) developed a phenoxide leaving group SNAr strategy for the facile preparation of pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in improving synthetic routes for chemical synthesis. This method offers an advancement over prior techniques, especially when incorporating multiple unique substituents (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Corrosion Control in Ferrous Alloys

Research by Mahgoub et al. (2010) identified heterocyclic compounds, including pyrazolo[1,5-c]pyrimidine derivatives, as effective corrosion inhibitors for carbon steel in cooling water systems. This study signifies the compound's potential in industrial applications to protect metals from corrosion (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

X-Ray Analysis and Structural Elucidation

A study by Clayton et al. (1980) utilized X-ray analysis to elucidate the structure of ethoxycarbonyl and ethyl-substituted pyrazolo[1,5-a]pyrimidines, contributing to a deeper understanding of such compounds' chemical structures (Clayton, Rogers, Smith, Stevenson, & King, 1980).

Fluorescent Probe Development

Castillo et al. (2018) reported on the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidines, suggesting their application as fluorescent probes for detecting biologically or environmentally relevant species. This indicates the compound's relevance in bioimaging and environmental monitoring (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICRCBTWBIKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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